

what is the chemical structure of diglycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diglycerol*

Cat. No.: B7805268

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure of **Diglycerol**

Diglycerol, a polyol with significant applications across the pharmaceutical, cosmetic, and food industries, is a versatile chemical intermediate.^[1] Its utility stems from its unique physicochemical properties, including excellent water solubility, high boiling point, and four reactive hydroxyl groups.^{[1][2]} This guide provides a comprehensive overview of the chemical structure of **diglycerol**, its physicochemical properties, and common experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Isomerism

Diglycerol is structurally composed of two glycerol molecules linked by an ether bond, with the general chemical formula C₆H₁₄O₅.^{[2][3]} The ether linkage can form between different hydroxyl groups of the two glycerol units, leading to the existence of three primary structural isomers: α,α' -**diglycerol**, α,β' -**diglycerol**, and β,β' -**diglycerol**.^[4] Commercially available **diglycerol** is typically a mixture of these isomers.^[5]

The IUPAC name for the most common isomer, α,α' -**diglycerol**, is 3-(2,3-dihydroxypropoxy)propane-1,2-diol.^[3] The presence and ratio of these isomers can influence the physical and chemical properties of the **diglycerol** mixture.

Caption: Structural isomers of **diglycerol**.

Physicochemical Properties

Diglycerol is a colorless to light yellow, viscous liquid that is highly soluble in water.[\[2\]](#)[\[6\]](#) Its properties make it a valuable humectant, solvent, and chemical intermediate.[\[1\]](#)[\[7\]](#) A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ O ₅	[2] [6]
Molecular Weight	166.17 g/mol	[2] [6]
CAS Number	627-82-7, 59113-36-9 (mixture of isomers)	[2] [6]
Appearance	Colorless to light yellow viscous liquid/oil	[2] [7]
Melting Point	96-97 °C / 319 °C (Note: a wide range is reported)	[6] [7]
Boiling Point	~205 °C at 0.000130 MPa	[8]
Density	~1.280 g/mL at 20 °C	[2] [7]
Refractive Index (n _{20/D})	~1.487 - 1.489	[2] [8]
Flash Point	~230-240 °C	[7] [8]
Solubility	Soluble in water; slightly soluble in chloroform, DMSO, methanol	[2] [7]

Experimental Protocols

Synthesis of Diglycerol via Glycerol Etherification

Diglycerol is primarily synthesized through the etherification of glycerol, which involves the condensation of two glycerol molecules with the elimination of a water molecule.[\[2\]](#) This reaction is typically carried out at elevated temperatures in the presence of a catalyst.

Materials:

- Anhydrous glycerol

- Alkaline catalyst (e.g., sodium hydroxide, potassium carbonate, or a solid base catalyst like CaO)[5][9][10]
- Three-necked round-bottom flask
- Heating mantle with a temperature controller
- Magnetic stirrer
- Condenser for distillation
- Nitrogen inlet

Procedure:

- Reactor Setup: A three-necked flask is charged with anhydrous glycerol and a catalytic amount of the chosen base (e.g., 0.3% NaOH by weight).[10] The flask is equipped with a magnetic stirrer, a thermometer, and a distillation condenser.
- Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.
- Reaction: The mixture is heated with continuous stirring. The reaction temperature is typically maintained between 230 °C and 265 °C.[9][10]
- Water Removal: As the reaction proceeds, water is formed as a byproduct and is continuously removed by distillation.[10] The progress of the reaction can be monitored by the amount of water collected.
- Reaction Termination: The reaction is stopped once the theoretical amount of water has been distilled off, or after a predetermined reaction time (e.g., 11 hours).[10] The reaction mixture is then cooled to below 200 °C.[10]
- Purification: The resulting product is a mixture of unreacted glycerol, **diglycerol**, and higher polyglycerols.[10] Purification can be achieved by distillation under reduced pressure. A multi-stage distillation process, often involving a wiped-film or short-path evaporator, is used to separate unreacted glycerol and then to isolate **diglycerol** of high purity.[10]

Analysis of Diglycerol

The analysis of **diglycerol** and its reaction mixtures is crucial for quality control and reaction monitoring. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the components in a mixture of glycerol, **diglycerol**, and other polyglycerols. Due to the low volatility of these polyols, derivatization is required before analysis.[11][12]

Methodology:

- Derivatization: A common method is silylation. The sample is treated with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), in a solvent like pyridine.[12] This process converts the polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.
- GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a column designed for high-temperature analysis).[12] The components are separated based on their boiling points and interactions with the stationary phase.
- MS Detection: The separated components are then introduced into a mass spectrometer, which provides mass spectra for identification. By comparing the obtained spectra with a library of known compounds, the individual components (glycerol, **diglycerol** isomers, etc.) can be identified and quantified.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **diglycerol** and for quantifying the different isomers in a mixture.[5][13][14]

Methodology:

- Sample Preparation: A small amount of the **diglycerol** sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[\[14\]](#)[\[15\]](#)
- ¹H NMR Analysis: The ¹H NMR spectrum provides information about the different proton environments in the molecule. The chemical shifts and coupling constants of the protons on the glycerol backbone can be used to distinguish between the α,α'-, α,β'-, and β,β'-isomers. [\[14\]](#)
- ¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the different isomers will give a distinct signal, allowing for their identification and quantification.
- Quantitative NMR (qNMR): By integrating the signals corresponding to specific protons or carbons of each isomer and comparing them to an internal standard, the relative amounts of each isomer in a mixture can be accurately determined.[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. DIGLYCEROL - Ataman Kimya [atamanchemicals.com]
- 3. Diglycerin | C6H14O5 | CID 42953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Data on synthesis and characterization of new diglycerol based environmentally friendly non-isocyanate poly(hydroxyurethanes) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIGLYCEROL CAS#: 59113-36-9 [m.chemicalbook.com]
- 7. DIGLYCEROL | 627-82-7 [chemicalbook.com]
- 8. Solvay Chemicals DIGLYCEROL datasheet [lookpolymers.com]
- 9. researchgate.net [researchgate.net]

- 10. US5710350A - Process for the production of diglycerol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Data on synthesis and characterization of new diglycerol based environmentally friendly non-isocyanate poly(hydroxyurethanes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Chemical Profiling of Commercial Glyceride Excipients via ^1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [what is the chemical structure of diglycerol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7805268#what-is-the-chemical-structure-of-diglycerol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com